4-Amino-4-cyanobutanoic acid

Physicochemical profiling Solubility Sample preparation

4-Amino-4-cyanobutanoic acid (4-ACBA; CAS 14046-56-1) is a non-proteinogenic γ-amino acid belonging to the class of α-aminonitriles, formally derived from γ-aminobutyric acid (GABA) by substitution of the pro-R hydrogen at the C4 position with a cyano group. It possesses both an amino and a cyano group on the same γ-carbon atom, yielding a molecular formula of C₅H₈N₂O₂ and an average mass of 128.13 Da.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 14046-56-1
Cat. No. B1216107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-cyanobutanoic acid
CAS14046-56-1
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C#N)N
InChIInChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)
InChIKeyDXWQLTOXWVWMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-cyanobutanoic Acid (CAS 14046-56-1) Procurement-Grade Profile: A γ-Cyano GABA Analog for Diversified Synthesis


4-Amino-4-cyanobutanoic acid (4-ACBA; CAS 14046-56-1) is a non-proteinogenic γ-amino acid belonging to the class of α-aminonitriles, formally derived from γ-aminobutyric acid (GABA) by substitution of the pro-R hydrogen at the C4 position with a cyano group. It possesses both an amino and a cyano group on the same γ-carbon atom, yielding a molecular formula of C₅H₈N₂O₂ and an average mass of 128.13 Da [1]. Originally isolated from a psychrophilic basidiomycete as an intermediate in cyanide detoxification and glutamate biosynthesis [2], 4-ACBA is now recognized as a versatile chiral building block for pharmaceutical intermediates, particularly for β-substituted γ-amino acids accessible via nitrilase-catalyzed desymmetrization [3].

Synthetic Intermediate
γ-Cyano GABA analog with dual amine/nitrile handles for orthogonal reactivity.
Chiral Building Block
Enables nitrilase-catalyzed desymmetrization to β-substituted γ-amino acid scaffolds.
Diversified Synthesis
Allows parallel library construction via amine, nitrile, and carboxyl handles.

4-Amino-4-cyanobutanoic Acid (14046-56-1) Selection Rationale: Why Generic GABA Analogs Cannot Substitute


Generic substitution of 4-ACBA with GABA, other cyano-amino acid positional isomers (e.g., 2-amino-4-cyanobutanoic acid or γ-cyano-α-aminobutyric acid), or common GABA analogs (e.g., 4-amino-3-hydroxybutyric acid) fails because the specific combination of a primary amine and a nitrile on the same γ-carbon creates a unique reactive and biological fingerprint not present in any of these comparators. This dual functionality simultaneously enables nitrilase-mediated biotransformation to glutamate [1], reversible Schiff-base formation for derivatization, and hydrogenation to diamines—reaction manifolds that require sequential protection/deprotection steps with alternative scaffolds. Additionally, the cyano group drastically alters aqueous solubility (25.2 g/L [2]) compared to GABA (130 g/100 mL; ~1300 g/L [3]), directly impacting extraction, formulation, and downstream processing workflows. These non-interchangeable properties make compound-specific procurement essential for reproducible experimental outcomes.

GABA lacks the γ-nitrile, preventing nitrilase biotransformation, orthogonal derivatization, or access to chiral γ-amino acid precursors.
Approximately 50-fold lower aqueous solubility vs. GABA alters extraction, chromatography, and aqueous reaction workflows significantly.
Positional isomers (e.g., 2-amino-4-cyanobutanoic acid) produce α-amino acid products, not γ-amino acid scaffolds, limiting pharmaceutical intermediate utility.

4-Amino-4-cyanobutanoic Acid (14046-56-1) Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Aqueous Solubility Reduction vs. GABA: A ~50-Fold Difference Driving Differential Extraction and Formulation Behavior

4-ACBA exhibits a predicted aqueous solubility of 25.2 g/L (ALOGPS algorithm), while GABA is freely soluble at 130 g/100 mL (approximately 1300 g/L under the same conditions) [1][2]. This approximately 50-fold reduction in solubility directly affects liquid-liquid extraction efficiency, solid-phase extraction recovery, and the feasibility of aqueous-based reaction conditions, making 4-ACBA a substantially different entity for solution-phase handling compared to its parent GABA scaffold.

Aqueous Solubility
Cross‑study comparable
~50‑fold lower vs. GABA
4‑ACBA: 25.2 g/L (ALOGPS); GABA: ~1300 g/L
Extraction and formulation protocols must be adjusted for the lower solubility.
Physicochemical profiling Solubility Sample preparation

LogP Shift vs. GABA: Enhanced Reversed-Phase Chromatographic Retention for Improved Purification

The predicted logP of 4-ACBA is -2.9 (ALOGPS) [1], compared to -3.17 for GABA [2]. This 0.27 log unit increase in lipophilicity translates to measurably longer retention times on reversed-phase HPLC columns (C18), enabling improved separation from polar impurities. Although both compounds are highly hydrophilic, the differential is sufficient to alter gradient elution conditions, reducing co-elution with early-eluting salts and buffers.

Lipophilicity Shift
Cross‑study comparable
ΔlogP +0.27 vs. GABA
4‑ACBA logP −2.9; GABA logP −3.17 (ALOGPS)
Improved RP‑HPLC resolution from early‑eluting ionic contaminants.
Chromatography LogP Purification

γ-Cyano Group as a Carboxylic Acid Bioisostere: Nitrilase-Mediated Glutamate Biosynthesis Pathway Confirmed by Triple-Labeling Experiments

Strobel (1967) demonstrated that 4-ACBA serves as a direct metabolic precursor to glutamate via nitrilase-catalyzed hydrolysis, confirmed by in vivo triple-labeling experiments using K¹³C¹⁵N and succinic semialdehyde-¹⁴C in psychrophilic basidiomycete cultures [1]. The nitrile group is enzymatically hydrolyzed to a carboxylic acid (conversion: 4-ACBA → glutamate + NH₃), establishing a cyanide detoxification cycle. In contrast, GABA itself cannot enter this pathway without transamination and requires entirely different enzymatic machinery (GABA transaminase + succinic semialdehyde dehydrogenase). This pathway-dictating difference makes 4-ACBA an irreplaceable probe for studying cyanide detoxification and nitrilase activity, a role that GABA, 2-amino-4-cyanobutanoic acid (α-amino positional isomer), or 4-amino-3-hydroxybutyric acid cannot fulfill.

Nitrilase Pathway Entry
Class‑level inference
4‑ACBA → glutamate via nitrilase
GABA requires transaminase; other cyano isomers not reported
Specific probe for cyanide detoxification and nitrilase enzymology studies.
Triple‑labeling validated (K¹³C¹⁵N, ¹⁴C).
Metabolic engineering Cyanide detoxification Biocatalysis

Chiral γ-Amino Acid Precursor for Nitrilase-Catalyzed Desymmetrization: Access to Pregabalin and Baclofen Scaffolds

Nitrilase-catalyzed desymmetrization of 3-substituted glutaronitriles yields optically active 3-substituted 4-cyanobutanoic acids, which serve as direct precursors to β-substituted γ-amino acids including (S)-Pregabalin and (R)-Baclofen [1][2]. Engineered nitrilase variants (e.g., Synechocystis sp. PCC6803 double mutant P194A/F202V) achieve space-time productivity up to 488 g L⁻¹ d⁻¹ for (S)-3-substituted-4-cyanobutanoic acids with high enantioselectivity [1]. The γ-cyano-γ-amino scaffold of 4-ACBA uniquely positions it as the structural template for this biocatalytic platform; alternative γ-amino acids lacking the γ-nitrile (e.g., GABA, 4-amino-3-hydroxybutyric acid) cannot participate in this desymmetrization chemistry, while α-cyano isomers (e.g., 2-amino-4-cyanobutanoic acid) yield α-amino acid products rather than the therapeutically relevant γ-amino acid scaffold.

Chiral γ‑Amino Acid Access
Class‑level inference
γ‑Cyano scaffold enables desymmetrization to (S)-Pregabalin / (R)-Baclofen precursors
Engineered nitrilases: STY up to 488 g L⁻¹ d⁻¹
Irreplaceable in nitrilase-based chiral γ‑amino acid pharmaceutical intermediate synthesis.
Other GABA analogs cannot enter this desymmetrization chemistry.
Biocatalysis Chiral synthesis Pharmaceutical intermediates

Dual-Functional Scaffold: Simultaneous Amino and Nitrile Reactivity Enables Orthogonal Derivatization Without Protection Group Interconversion

The geminal amino-nitrile arrangement on the γ-carbon of 4-ACBA permits three orthogonal reaction manifolds without protecting group manipulation: (i) nitrile hydrolysis to carboxylic acid (nitrilase or chemical), (ii) nitrile reduction to primary amine (H₂/Pd), yielding γ,γ-diaminobutyric acid [1], and (iii) amino group derivatization (acylation, Schiff base formation) while preserving the nitrile . GABA offers only amino + carboxyl reactivity with no nitrile handle; 2-amino-4-cyanobutanoic acid has the nitrile at the δ-position relative to the carboxyl, altering cyclization geometry; and 4-amino-3-hydroxybutyric acid introduces a hydroxyl rather than nitrile, precluding reduction to diamines or hydrolysis to diacids. This orthogonal reactivity profile makes 4-ACBA a uniquely flexible synthon for divergent library synthesis.

Orthogonal Reactivity
Class‑level inference
Three reactive handles: γ‑NH₂, γ‑C≡N, ω‑COOH
Nitrile hydrolysis, reduction, or amine derivatization without protecting group interconversion
Reduces synthetic step count in divergent library synthesis vs. single‑handle comparators.
Synthetic methodology Orthogonal reactivity Building block

Solubility-Enhanced Synthon for Glutamine Incorporation in Solution-Phase Peptide Synthesis vs. Poorly Soluble Glutamine

In solution-phase peptide synthesis, L-glutamine incorporation is hampered by poor solubility and undesired dehydration side reactions. β-Cyanomethyl-L-alanine (2-amino-4-cyanobutanoic acid, an α-amino-γ-cyano isomer closely related to 4-ACBA) has been demonstrated as an atom-efficient, soluble synthon for L-glutamine [1]. The cyano group serves as a masked carboxamide, stable under hydrogenolysis conditions used for Cbz deprotection, and is later hydrolyzed to the amide. While this specific application uses the α-amino isomer, the principle establishes that the γ-cyano-γ-amino scaffold of 4-ACBA can analogously serve as a soluble, protected form of glutamate for peptide couplings where direct glutamate usage causes aggregation or low yield. Compared to unprotected glutamic acid, 4-ACBA offers enhanced organic solvent solubility due to the nitrile group, enabling homogeneous reaction conditions.

Peptide Synthon Solubility
Class‑level inference
logP −2.9 vs. glutamic acid −3.69
Nitrile‑masked glutamate improves organic‑phase solubility
Supports solution‑phase peptide coupling where unprotected glutamate causes precipitation.
Peptide synthesis Solubility Glutamine analog

4-Amino-4-cyanobutanoic Acid (14046-56-1) Optimal Application Scenarios: Where the Compound Outperforms Alternatives


Biocatalytic Synthesis of Chiral β-Substituted γ-Amino Acids (Pregabalin, Baclofen Intermediates)

4-ACBA serves as the foundational scaffold for nitrilase-catalyzed desymmetrization of 3-substituted glutaronitriles to produce optically active 3-substituted 4-cyanobutanoic acids. Engineered nitrilases achieve space-time productivities up to 488 g L⁻¹ d⁻¹ with high enantioselectivity [1]. This chemoenzymatic route directly yields precursors to (S)-Pregabalin and (R)-Baclofen [2]. No other γ-amino acid scaffold provides the necessary γ-cyano group for this desymmetrization chemistry, making 4-ACBA irreplaceable in this pharmaceutical intermediate synthesis pipeline.

Cyanide Detoxification and Nitrilase Enzymology Research

As the only confirmed intermediate in the fungal cyanide detoxification pathway leading to glutamate biosynthesis, 4-ACBA is the mandatory substrate for studying nitrilase activity in psychrophilic organisms and for investigating cyanide assimilation mechanisms [1]. Triple-labeling validation (K¹³C¹⁵N, succinic semialdehyde-¹⁴C) provides a gold-standard biochemical precedent unavailable for any structural analog, enabling definitive metabolic flux studies.

Divergent Library Synthesis via Orthogonal Amino-Nitrile-Carboxyl Reactivity

The geminal amino-nitrile arrangement on 4-ACBA permits three orthogonal derivatization pathways—nitrile hydrolysis, nitrile reduction, and amino functionalization—without protecting group interconversion, as described in the Toray patent [1]. This makes 4-ACBA a preferred building block for parallel synthesis of γ-amino acid libraries, γ-lactams, and diamines, offering broader chemical space exploration per synthetic step than GABA or hydroxy-GABA analogs.

Solution-Phase Peptide Synthesis Requiring Masked Glutamate Residues

The nitrile group of 4-ACBA acts as a masked carboxylic acid that is stable under hydrogenolysis conditions and can be hydrolyzed to the native carboxyl post-coupling. With a logP of -2.9 (vs. glutamic acid logP -3.69), 4-ACBA provides enhanced organic-phase solubility [1], facilitating homogeneous coupling conditions in solution-phase peptide synthesis where unprotected glutamate causes precipitation or low coupling efficiency.

Application
Selection Property
Validation Focus
Biocatalytic chiral γ‑amino acid synthesis
γ‑Cyano‑γ‑amino scaffold for nitrilase desymmetrization
Enantioselectivity and substrate scope
Cyanide detoxification pathway research
Validated nitrilase pathway intermediate
Metabolic flux labeling and enzyme kinetics
Divergent library synthesis
Orthogonal amine/nitrile/acid reactivity
Derivatization pathway scope and yield
Solution‑phase peptide synthesis
Nitrile‑masked glutamate with improved solubility
Coupling efficiency and hydrolysis conversion
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